![molecular formula C12H23NO2 B14304578 1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine CAS No. 112218-29-8](/img/structure/B14304578.png)
1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-methyl-1,3-dioxolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol to form the dioxolane ring . The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate alkyl halides and piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. Catalysts such as Lewis acids (e.g., zinc chloride) or Brönsted acids (e.g., toluenesulfonic acid) are commonly used to facilitate the formation of the dioxolane ring .
化学反应分析
Types of Reactions
1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the piperidine ring can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Alkyl halides and other electrophiles can be used in substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
科学研究应用
1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its potential therapeutic applications, including as an antitumor agent.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine involves its interaction with specific molecular targets and pathways. For example, as a muscarinic acetylcholine receptor agonist, it can bind to and activate these receptors, leading to downstream signaling events . The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure.
2-Methyl-1,3-dioxolane: Another similar compound with a methyl group on the dioxolane ring.
1,3-Dioxane: A six-membered ring analog of dioxolane.
Uniqueness
1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine is unique due to the presence of both a piperidine ring and a 2-methyl-1,3-dioxolane moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
112218-29-8 |
|---|---|
分子式 |
C12H23NO2 |
分子量 |
213.32 g/mol |
IUPAC 名称 |
1-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]piperidine |
InChI |
InChI=1S/C12H23NO2/c1-12(14-10-11-15-12)6-5-9-13-7-3-2-4-8-13/h2-11H2,1H3 |
InChI 键 |
XGNYXKLCBWOJEX-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)CCCN2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


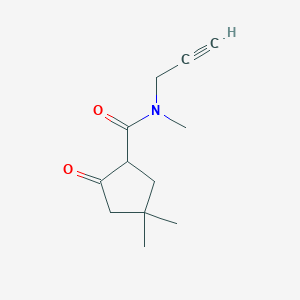
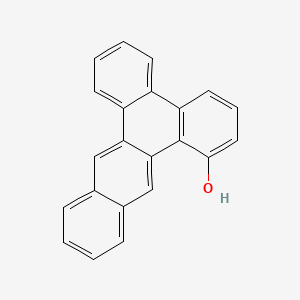
![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
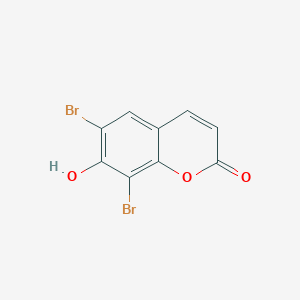
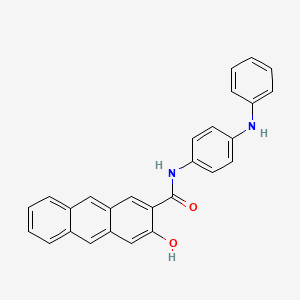
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
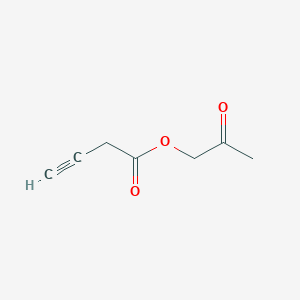
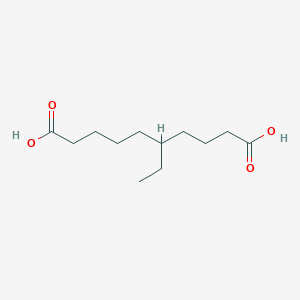

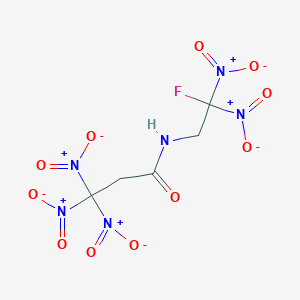
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
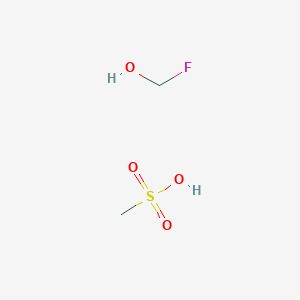
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
